molecular formula C6H4F2O3S B2638998 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride CAS No. 2090177-12-9

5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride

Cat. No. B2638998
CAS RN: 2090177-12-9
M. Wt: 194.15
InChI Key: KMDQTJXLWGWCFC-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H4F2O3S . It has a molecular weight of 194.16 . The compound is typically stored at 4°C and is available in powder form .


Synthesis Analysis

Sulfonyl fluorides, such as 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .


Chemical Reactions Analysis

Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

Scientific Research Applications

SuFEx Clickable Reagent and Regioselective Synthesis

5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride has been explored as a potential tris-electrophile in the field of fluorosulfonylation. Specifically, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), a related compound, has been developed to function as a SuFEx (sulfur(vi) fluoride exchange) clickable material. This novel reagent, possessing three addressable handles (vinyl, bromide, and sulfonyl fluoride), shows great promise for regioselective synthesis of 5-sulfonylfluoro isoxazoles via a [3+2] cycloaddition. This advancement offers a direct and general pathway to synthesize isoxazoles with sulfonyl fluoride moieties, contributing significantly to the SuFEx tool cabinet and broadening the scope of functionalized isoxazole synthesis (Leng & Qin, 2018).

Ultraviolet Irradiation-induced Fluorine Substitution for Mass Spectrometry

Another application involves the use of ultraviolet irradiation to induce fluorine substitution with hydroxyl radicals, specifically for the analysis of perfluorooctane sulfonyl fluoride (PFOSF) through mass spectrometry. This method demonstrates the selective substitution of fluorine atoms in PFOSF, resulting in highly accurate and resolved mass spectrometric imaging. It's a rapid, solvent-free process that enhances the understanding of fluorinated compounds' surface interactions, particularly on plant leaves (Wang et al., 2016).

Chemical Synthesis and Polymerization

The compound's structural composition, particularly the stability of the sulfonyl fluoride group and the reactivity of the amino group, allows for the synthesis of a wide range of polymers and copolymers with sulfonic acid groups. This is achieved by reacting aminobenzenesulfonyl fluorides with various monomers. The resulting fluorosulfonyl-substituted polymers and copolymers can be easily hydrolyzed in slightly alkaline conditions, offering a versatile approach for the synthesis of arylsulfonic polymers (Hart & Timmerman, 1960).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust or fumes .

Mechanism of Action

The hydroxy group in the 2-position of the benzene ring can potentially form hydrogen bonds with biological targets, which could contribute to the binding affinity of the compound. The presence of a fluorine atom in the 5-position of the benzene ring can also influence the compound’s binding properties, as fluorine is highly electronegative and can form strong dipole-dipole interactions .

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its size, polarity, and the presence of functional groups. For instance, the presence of a sulfonyl fluoride group could influence the compound’s stability and reactivity, which could in turn affect its absorption and distribution .

The molecular and cellular effects of the compound’s action would depend on its specific biological targets. Given its reactive nature, the compound could potentially modify the function of its targets, leading to changes in cellular processes .

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules that could react with the compound .

properties

IUPAC Name

5-fluoro-2-hydroxybenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDQTJXLWGWCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride

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